2,2-Difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

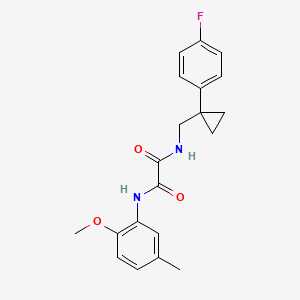

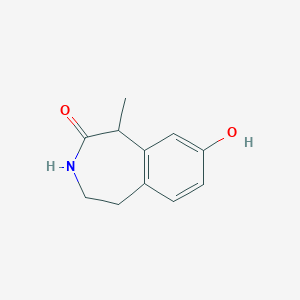

2,2-Difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid hydrochloride is a chemical compound with the CAS Number: 2230803-42-4 . It has a molecular weight of 231.63 and is typically found in a powder form .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H11F2NO3.ClH/c8-7(9,5(11)12)6(13)2-1-3-10-4-6;/h10,13H,1-4H2,(H,11,12);1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 231.63 .Scientific Research Applications

Synthesis of Pipecolic Acid Derivatives

The synthesis of pipecolic acid derivatives highlights the vinylfluoro group's role as an acetonyl cation equivalent under acidic conditions. This process demonstrates a unique transformation not observed with vinylchloro and vinylbromo groups, leading to the production of (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid through an unprecedented cascade of reactions. This method presents a novel approach in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, contributing significantly to the field of organic chemistry and potentially impacting the synthesis of biologically active compounds (Purkayastha et al., 2010).

Fluorescent Films Monomers

Research into the synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates has opened up possibilities for creating fluorescent films. The conversion of hydroxypiperidin tetra- and octafluorochalcones with phenylhydrazine, under specific conditions, yields compounds that could serve as promising monomers for fluorescent film production. This application is a fascinating exploration into materials science, offering new avenues for developing advanced materials with potential uses in various technological applications (Soboleva et al., 2017).

Alcohol Oxidation Systems

An environmentally benign, TEMPO-catalyzed alcohol oxidation system using a recyclable hypervalent iodine(III) reagent demonstrates an innovative approach to oxidizing alcohols to their corresponding carbonyl compounds. This method, being highly efficient and applicable to a variety of alcohols, showcases the potential for sustainable chemistry practices. It also highlights the facilitation of heteroaromatic rings and C=C bonds under the reaction conditions, providing a versatile tool for synthetic chemistry and potentially impacting the development of green chemistry methodologies (Li & Zhang, 2009).

Novel Fluorescence Probes

The development of novel fluorescence probes capable of selectively detecting highly reactive oxygen species (hROS) represents a significant advance in the field of biological chemistry. These probes, HPF and APF, can differentiate hROS from other reactive oxygen species, offering tools for studying the roles of hROS in various biological and chemical contexts. This research contributes to our understanding of oxidative stress and its implications for health and disease, providing a foundation for further investigations into reactive oxygen species' biological roles (Setsukinai et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary measures are recommended when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO3.ClH/c8-7(9,5(11)12)6(13)2-1-3-10-4-6;/h10,13H,1-4H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVBSJAPXPJHIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C(C(=O)O)(F)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2850559.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methanesulfonylpiperidine](/img/structure/B2850560.png)

![10-(3,4-Dimethylphenyl)-4-(thiophen-2-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2850563.png)

![N-benzyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2850564.png)

![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]pyridin-4-one](/img/structure/B2850568.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B2850570.png)